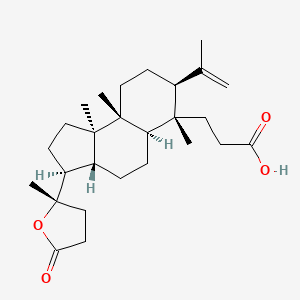
Eichlerialactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eichlerialactone is a sesquiterpene compound that is isolated from Chisocheton penduliflorus . It has been found to be weakly cytotoxic to breast cancer cells . It also shows antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular formula of Eichlerialactone is C27H42O4 . The molecular weight is 430.62 . The SMILES representation of its structure isC[C@]12[C@]3(C@@C@=O)C)([H])CC2)([H])C@(C@H=C)CC3)CCC(O)=O)C .
Aplicaciones Científicas De Investigación
Eichlerialactone as a Natural Compound in Medicinal Plants : A study by Rao et al. (1975) identified Eichlerialactone in Cabralea eichleriana DC. (Meliaceae), along with other compounds having a dammarane skeleton. This research highlights Eichlerialactone as a natural compound in medicinal plants, potentially contributing to their therapeutic properties.
Eichlerialactone in Antimicrobial and Cytotoxicity Studies : The cytotoxicity and antimicrobial properties of various plant extracts, including those containing Eichlerialactone, have been explored. For instance, a study by Liu and Xu (2016) investigated the cytotoxicity and synergistic effects of constituents from the roots of Aglaia odorata, including Eichlerialactone. Such studies are indicative of the potential use of Eichlerialactone in developing treatments for various health conditions.
Pharmacological and Ethnobotanical Significance : Research on plants like Cissampelos sympodialis Eichler and Cabralea eichleriana, which contain Eichlerialactone, has shed light on their pharmacological and ethnobotanical significance. Studies such as those by Melo et al. (2020) and Lima et al. (2014) have focused on the spasmolytic activity and anti-inflammatory effects of these plants, suggesting potential therapeutic applications for Eichlerialactone.
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUPXHLKIIVCR-FAKJQIDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)
![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)